![molecular formula C15H16ClNO2 B1523730 Benzyl 3-(aminomethyl)benzoate hydrochloride CAS No. 1251924-33-0](/img/structure/B1523730.png)
Benzyl 3-(aminomethyl)benzoate hydrochloride
Overview
Description
Benzyl 3-(aminomethyl)benzoate hydrochloride is a chemical compound with the molecular formula C15H16ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)benzoate hydrochloride typically involves the reaction of benzyl 3-(aminomethyl)benzoate with hydrochloric acid. This reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to achieve high yields and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(aminomethyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, Benzyl 3-(aminomethyl)benzoate hydrochloride serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical reactions, including:
- Esterification : Used to form new ester compounds.
- N-Methylation : Facilitates the introduction of methyl groups into the molecule.
- Functionalization : The aminomethyl group enhances reactivity, allowing for further modifications.
Biology
Research indicates that this compound exhibits biological activity , particularly in:
- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria.
- Anticancer Activity : Similar compounds have shown efficacy against cancer cell lines, indicating potential therapeutic applications.
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibits bacterial growth | |
Anticancer | Cytotoxic effects on cancer cell lines | |
Enzyme Interaction | Modulates enzyme activity |
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent . Its applications include:
- Drug Development : Investigated as a lead compound for new drugs targeting specific biological pathways.
- Mechanism of Action Studies : Research focuses on its interactions with enzymes and receptors, which may lead to the development of inhibitors or activators.
Case Study 1: Anticancer Activity
A study was conducted to evaluate the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at low concentrations (nanomolar range), suggesting its potential as an anticancer agent.
- Cell Lines Tested : Various solid tumor and hematological cancer cell lines.
- Results : Over 90% inhibition against specific targets at concentrations as low as 10 nM.
Case Study 2: Enzyme Interaction Studies
Research has shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding its role in drug development for metabolic disorders.
- Enzymes Targeted : Various receptor tyrosine kinases (RTKs).
- Findings : Demonstrated significant inhibitory effects on RTKs, indicating potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzylamine: A related compound with similar structural features but different functional groups.
Benzamidine: Another compound with a similar benzyl structure but different chemical properties.
Uniqueness: Its hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications .
Biological Activity
Benzyl 3-(aminomethyl)benzoate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by diverse research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHClNO and a molar mass of approximately 277.75 g/mol. Its structure consists of an aromatic ester with a benzyl group attached to a benzoate moiety, which includes an aminomethyl functional group. This unique arrangement contributes to its interaction with biological targets, enhancing its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, which may be attributed to the presence of the aminomethyl group that enhances its interaction with microbial targets.
- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit the growth of cancer cell lines. The structural characteristics of this compound suggest it may possess similar anticancer properties .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. It can act as either an inhibitor or activator, depending on the context of its use. These interactions may alter enzyme activity or modulate receptor functions, contributing to its therapeutic effects.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-(aminomethyl)benzoate hydrochloride | CHClNO | Contains a methyl group instead of a benzyl group |
Benzyl 4-(aminomethyl)benzoate hydrochloride | CHClNO | Aminomethyl group at para position |
Benzyl 2-(aminomethyl)benzoate hydrochloride | CHClNO | Aminomethyl group at ortho position |
The specific positioning of functional groups in this compound influences its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- Antimicrobial Studies : In vitro studies demonstrated that the compound inhibited the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
- Anticancer Research : Investigations into cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells. This was evidenced by cell viability assays showing significant reductions in cell proliferation at specific concentrations .
Properties
IUPAC Name |
benzyl 3-(aminomethyl)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZLLLIQMALKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-33-0 | |
Record name | Benzoic acid, 3-(aminomethyl)-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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